Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the thiophene family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene core. The process may include:
Thiophene Formation: The thiophene ring is constructed using appropriate precursors such as 2,4-dicarboxylic acid derivatives.
Substitution Reactions: Subsequent substitution reactions introduce the methyl group at the 3-position and the pyrrolidin-1-ylsulfonyl group at the 4-position of the benzene ring.
Amidation: The final step involves the formation of the amide bond between the thiophene core and the benzamido group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure consistency and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: Substitution reactions can replace existing functional groups with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group and the thiophene ring play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diethyl 3-methyl-5-(4-(morpholin-4-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate
Diethyl 3-methyl-5-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate
Uniqueness: Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate stands out due to its specific structural features, such as the pyrrolidin-1-ylsulfonyl group, which may confer unique chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
diethyl 3-methyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O7S2/c1-4-30-21(26)17-14(3)18(22(27)31-5-2)32-20(17)23-19(25)15-8-10-16(11-9-15)33(28,29)24-12-6-7-13-24/h8-11H,4-7,12-13H2,1-3H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECLKFLHTYFHHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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